An In-Depth Technical Guide to the Discovery and History of 6-Nitroquinazoline
An In-Depth Technical Guide to the Discovery and History of 6-Nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds. Among its many derivatives, 6-nitroquinazoline stands out as a critical synthetic intermediate and a pharmacophore of significant interest. Initially explored in the context of antimalarial research, its true value has been realized in modern drug discovery, particularly in the development of targeted cancer therapies. This document provides a comprehensive overview of the history, synthesis, and multifaceted biological applications of 6-nitroquinazoline, presenting key data, experimental protocols, and pathway diagrams to serve as a technical resource for researchers in the field.
Introduction to the Quinazoline Core
Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring.[1] This scaffold is found in over 200 naturally occurring alkaloids and serves as the core for numerous synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]
The introduction of a nitro group at the 6-position of the quinazoline ring creates 6-nitroquinazoline. This modification significantly influences the molecule's electronic properties and provides a chemical handle for further functionalization, making it a versatile building block for creating libraries of complex derivatives. Its primary role has evolved from an early antimalarial agent to a foundational component of potent and selective enzyme inhibitors.[4]
Physicochemical Properties
The fundamental properties of 6-nitroquinazoline are crucial for its handling, reaction chemistry, and role as a molecular scaffold.
| Property | Value | Reference |
| Molecular Formula | C₈H₅N₃O₂ | [5][6] |
| Molecular Weight | 175.147 g/mol | [5] |
| CAS Number | 7556-95-8 | [6] |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 174.5 - 175 °C | [5] |
| pKa (Predicted) | 4.04 ± 0.26 | [5] |
| XLogP3 | 0.8 | [5] |
Discovery and Historical Context
The history of quinazoline chemistry began in the late 19th century, with the first synthesis of a derivative reported by Griess in 1869 and the parent quinazoline molecule by Bischler and Lang in 1895.[1][2] The specific history of 6-nitroquinazoline is less about a singular discovery and more about its emergence as a key synthetic target in the pursuit of therapeutic agents.
A pivotal moment in its history was its investigation as a potential antimalarial agent. Following the extensive research into quinoline-based antimalarials like quinine and chloroquine, which dates back to the 17th century, related heterocyclic systems were explored.[7][8][9] A 1947 paper by Elderfield et al. detailed the synthesis of various substituted quinazolines, including bz-nitro derivatives (referring to the benzo ring), for antimalarial screening. This early work established 6-nitroquinazoline as a compound of pharmacological interest and laid the groundwork for its future applications.
Synthesis and Methodologies
The synthesis of the 6-nitroquinazoline core is achievable through several strategic routes, starting from either the parent heterocycle or appropriately substituted benzene precursors.
Key Synthetic Routes
The primary methods for synthesizing the 6-nitroquinazoline scaffold are direct nitration or building the heterocyclic ring from a pre-nitrated starting material.
Caption: Primary synthetic routes to 6-nitroquinazoline and its derivatives.
Detailed Experimental Protocols
Protocol 1: Direct Nitration of Quinazoline [2] This method is the most direct approach for introducing the nitro group onto the pre-formed quinazoline ring system.
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Reaction Setup: Dissolve quinazoline in concentrated sulfuric acid (H₂SO₄) in a flask cooled in an ice bath.
-
Nitration: Add fuming nitric acid (HNO₃) dropwise to the cooled solution while maintaining the temperature. The electrophilic nitronium ion (NO₂⁺) is generated in situ.
-
Reaction Progression: Allow the reaction to proceed at a controlled temperature. The electrophilic substitution occurs preferentially at the 6- and 8-positions, with the 6-nitro isomer being a major product.
-
Work-up: Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water until neutral, and purify by recrystallization.
Protocol 2: Synthesis from 2-Amino-5-nitrobenzonitrile [10][11] This approach builds the pyrimidine ring onto a commercially available, pre-nitrated benzene derivative.
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Intermediate Formation: Reflux 2-amino-5-nitrobenzonitrile with dimethylformamide dimethyl acetal (DMF-DMA) to form the (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide intermediate.
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Cyclization: This intermediate can then be cyclized under various conditions. For example, reaction with guanidine carbonate in a mixture of ethanol and propanol under reflux yields 6-nitroquinazoline-2,4-diamine.[11]
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Further Reactions: The resulting substituted 6-nitroquinazoline can be modified. For instance, the amino groups can be removed or transformed to achieve the desired final product.
Protocol 3: Synthesis of 6-Nitroquinazolin-4(3H)-one [12] This protocol produces the closely related and highly useful quinazolinone derivative.
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Reaction Setup: Add 2-amino-5-nitrobenzoic acid to an excess of formamide.
-
Cyclization: Heat the mixture to around 170 °C and maintain for several hours. The reaction proceeds via the formation of an o-formamido benzoic acid intermediate, which then cyclizes.
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Work-up and Purification: Cool the reaction mixture and pour it into ice water to precipitate the 6-nitroquinazolin-4(3H)-one product. Collect the solid by filtration, wash thoroughly with water, and dry.
Role in Drug Discovery and Development
The 6-nitroquinazoline scaffold is a cornerstone in the development of targeted therapies, primarily due to its ability to be functionalized into potent and selective kinase inhibitors.
Anticancer Applications
The most significant application of 6-nitroquinazoline derivatives is in oncology. They form the core of several generations of Epidermal Growth Factor Receptor (EGFR) inhibitors.[13][14]
EGFR Signaling and Inhibition: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This initiates downstream signaling cascades (e.g., RAS-RAF-MAPK, PI3K-AKT) that drive cell proliferation, survival, and migration.[15] In many cancers, EGFR is mutated or overexpressed, leading to uncontrolled signaling. Quinazoline-based inhibitors are ATP-competitive, binding to the kinase domain's ATP pocket and blocking its function.
Caption: Inhibition of the EGFR signaling pathway by a 6-nitroquinazoline derivative.
Derivatives of 6-nitroquinazoline have been developed to inhibit not only wild-type EGFR but also specific activating mutations (e.g., L858R, Del19) and resistance mutations (e.g., T790M) found in non-small-cell lung cancer (NSCLC).[15][16] Beyond EGFR, related structures have shown potent activity against other kinases like VEGFR-2 and PI3K, highlighting the scaffold's versatility.[4]
Drug Discovery Workflow
The development of a kinase inhibitor from a 6-nitroquinazoline scaffold follows a well-established drug discovery pipeline.
Caption: A typical workflow for developing kinase inhibitors from a core scaffold.[17][18]
Anti-Infective Applications
While anticancer research dominates the modern literature, the 6-nitroquinazoline core remains relevant in anti-infective research.
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Antimalarial: The historical starting point for the scaffold's biological investigation.[19]
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Antichagasic: More recently, derivatives of 6-nitroquinazoline-2,4,6-triamine have been synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11]
Biological Activity Data
The following tables summarize key quantitative data from studies on 6-nitroquinazoline derivatives, demonstrating their potency across various biological targets.
Table 2: Anticancer Activity of 6-Nitroquinazoline Derivatives
| Compound/Derivative Class | Target / Cell Line | Activity (IC₅₀) | Reference |
| 6-Aryloxyl Substituted Quinazoline (4m) | N87 (HER2+) Gastric Cancer | 6.3 nM | [20] |
| 6-Aryloxyl Substituted Quinazoline (4m) | H1975 (EGFRT790M/L858R) NSCLC | 7.5 nM | [20] |
| 4-Anilino-6-aminoquinazoline (Cmpd 20) | MERS-CoV (in Vero cells) | 0.157 µM | [3] |
| 4,6-Disubstituted Quinazoline (V) | BT474 Ductal Carcinoma | 0.081 µM | [10] |
| 3-Ethyl-6-nitroquinazoline-4-one deriv. (52) | VEGFR-2 Kinase | 4.6 µM | [4] |
| 6-(pyridin-3-yl) quinazolin-4(3H)-one (50) | PI3K Kinase | 0.072 µM | [4] |
| Dihydroquinazoline-2(1H)-one (CA1-e) | A2780 Ovarian Cancer | 22.76 µM | [21] |
| Quinazoline-pyrimidine hybrid (6n) | SW-480 Colorectal Cancer | 2.3 µM | [22] |
Conclusion
From its early investigation as an antimalarial candidate to its current status as a privileged scaffold in modern oncology, 6-nitroquinazoline has a rich history. Its synthetic accessibility and the electronic properties conferred by the nitro group make it an exceptionally versatile starting point for the design of targeted therapeutics. The extensive body of research, particularly in the development of EGFR kinase inhibitors, showcases its profound impact on medicinal chemistry. As researchers continue to explore new chemical space and biological targets, the 6-nitroquinazoline core is poised to remain a valuable and enduring component in the drug discovery arsenal.
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